N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with fluorine atoms and a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.
Introduction of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzo[d]thiazole derivative with a pyridin-3-ylmethyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, potentially yielding amines or reduced sulfur compounds.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced sulfur compounds.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, particularly those involved in disease pathways.
Biological Probes: Utilized in the development of probes for studying biological processes at the molecular level.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is beneficial.
Diagnostic Agents: Used in the development of diagnostic tools for imaging or detecting specific biomolecules.
Industry
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3OS/c1-9(21)20(8-10-3-2-4-18-7-10)15-19-14-12(17)5-11(16)6-13(14)22-15/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZYMPBQDZMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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